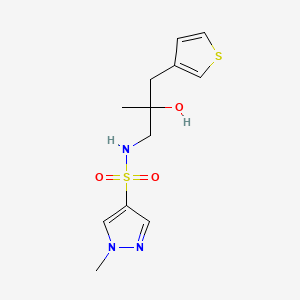![molecular formula C12H14ClNO5S B2380874 Methyl (2S)-2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]-3-hydroxypropanoate CAS No. 2094028-21-2](/img/structure/B2380874.png)
Methyl (2S)-2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]-3-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl (2S)-2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]-3-hydroxypropanoate is a chemical compound that belongs to the class of sulfonylurea compounds. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemical and physiological experiments.
Scientific Research Applications
Heterocycle Synthesis
Researchers have explored the compound's utility in synthesizing heterocyclic structures, which are crucial in developing pharmaceuticals and agrochemicals. Shibuya (1984) discussed the reaction of certain active methylenes with 3,5-diphenyl-1,2,4-dithiazol-1-ium perchlorate to produce heterocycles like pyrimidinones and thiazoles, indicating a pathway for synthesizing complex molecules that might include derivatives of the methyl compound (Shibuya, 1984).
Antimicrobial Activity
Murugavel et al. (2016) synthesized a compound structurally similar to Methyl (2S)-2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]-3-hydroxypropanoate and evaluated its antimicrobial activity. Their findings highlight the compound's potential in serving as a lead structure for developing new antimicrobial agents, showcasing its relevance in medicinal chemistry (Murugavel et al., 2016).
Catalysis and Material Science
The compound's derivatives have been investigated for their roles in catalysis and material science. Zábranský et al. (2018) detailed the synthesis and catalytic use of sulfonate anions derived from phosphinothioyl ferrocene, suggesting that derivatives of Methyl (2S)-2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]-3-hydroxypropanoate could be explored for catalytic applications, potentially in organometallic chemistry and catalysis research (Zábranský, Císařová, & Štěpnička, 2018).
Environmental Science
In environmental science, the behavior of sulfonylurea herbicides, which share a functional group with the compound of interest, has been studied in the presence of hydroxy compounds. Sabadie (2000) examined the degradation mechanisms of these herbicides, providing insights into how similar compounds might behave in various environmental contexts, thus highlighting the environmental relevance of studying such chemical entities (Sabadie, 2000).
properties
IUPAC Name |
methyl (2S)-2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]-3-hydroxypropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO5S/c1-19-12(16)11(8-15)14-20(17,18)7-6-9-4-2-3-5-10(9)13/h2-7,11,14-15H,8H2,1H3/b7-6+/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAQRVGUABWCMC-MLRMMBSGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CO)NS(=O)(=O)C=CC1=CC=CC=C1Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CO)NS(=O)(=O)/C=C/C1=CC=CC=C1Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2S)-2-[2-(2-chlorophenyl)ethenesulfonamido]-3-hydroxypropanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-[(3,4,6,7,8,9,10,12,13,13a-decahydro-2H-6,13-methanodipyrido[1,2-a:3',2'-e]azocin-1(6aH)-ylcarbonyl)amino]benzoate](/img/structure/B2380791.png)


![(3S,4S)-4-(Difluoromethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2380794.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methylpiperidine-3-carboxylic acid](/img/structure/B2380797.png)


![N-[2-methoxy-4-[3-methoxy-4-(3-phenylsulfanylpropanoylamino)phenyl]phenyl]-3-phenylsulfanylpropanamide](/img/structure/B2380803.png)
![1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2380805.png)
![2-[1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2380807.png)
![tert-Butyl 4-[(2-fluoro-6-nitrophenoxy)methyl]piperidine-1-carboxylate](/img/structure/B2380808.png)

![N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2380811.png)
